Adamantan-2-yl-piperidin-1-yl-methanone
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Overview
Description
Adamantan-2-yl-piperidin-1-yl-methanone is a compound that combines the structural features of adamantane and piperidine. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Piperidine is a six-membered heterocyclic amine, commonly found in many pharmaceuticals. The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantan-2-yl-piperidin-1-yl-methanone typically involves the reaction of adamantanecarboxylic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the adamantane and piperidine moieties . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Adamantan-2-yl-piperidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or carbonyl groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Adamantan-2-yl-piperidin-1-yl-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and viral infections.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Adamantan-2-yl-piperidin-1-yl-methanone involves its interaction with specific molecular targets in the body. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. The piperidine moiety can interact with various receptors in the nervous system, potentially modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl-piperidin-1-yl-methanone: Similar structure but with the adamantane moiety attached at a different position.
Adamantan-1-yl-piperidin-2-yl-methanone: Another structural isomer with different attachment points.
Adamantan-2-yl-piperidin-2-yl-methanone: Similar compound with variations in the piperidine ring.
Uniqueness
Adamantan-2-yl-piperidin-1-yl-methanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of adamantane and piperidine moieties allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H25NO |
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Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-adamantyl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C16H25NO/c18-16(17-4-2-1-3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,1-10H2 |
InChI Key |
AHSGKCRVZWMWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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